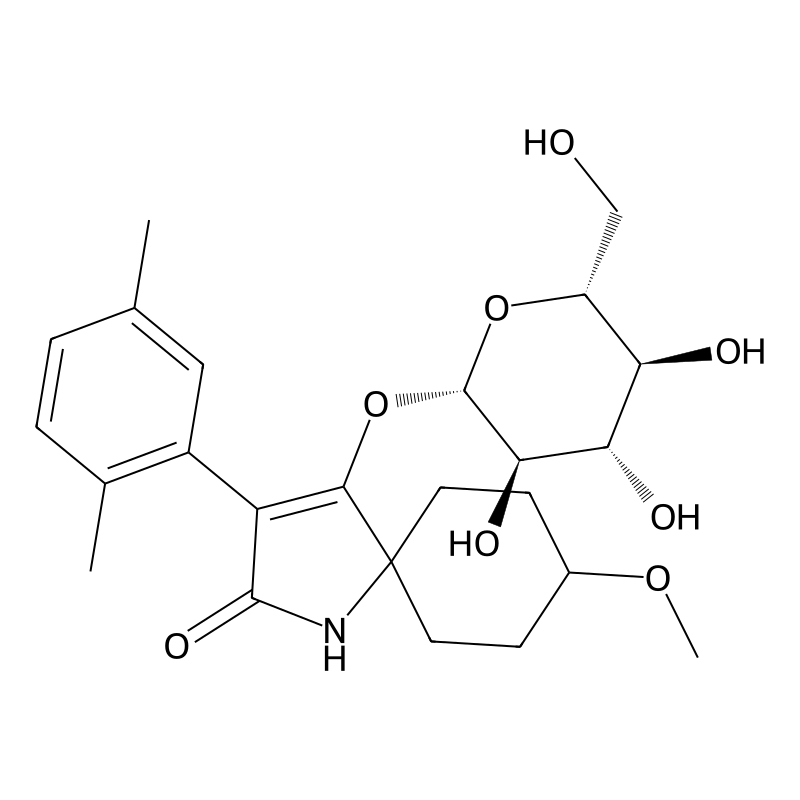Cis-3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro(4.5)dec-3-en-4-yl beta-D-glucopyranoside

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Description
Cis-3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro(4.5)dec-3-en-4-yl beta-D-glucopyranoside is a complex organic compound that belongs to the class of beta-D-glucosides. This compound features a unique spirocyclic structure, which includes a beta-D-glucopyranoside moiety linked to a spirodecene derivative. The presence of the methoxy and dimethylphenyl groups enhances its chemical properties and potential biological activities.
Spirotetramat acts as a Group 23 insecticide by disrupting molting in susceptible insects. It specifically targets a chloride channel protein located in the insect's gut, leading to a dysregulation of ion balance and ultimately death. The presence of the beta-D-glucopyranoside moiety is believed to contribute to the slow mode of action of spirotetramat, making it less toxic to beneficial insects compared to some other insecticides.
- Toxicity: Spirotetramat is considered moderately toxic to humans with an oral LD50 (rat) of 1220 mg/kg.
- Flammability: No data available, but as an organic molecule, it is likely combustible.
- Reactivity: Can react with strong acids and bases, causing decomposition.
Environmental Fate
Research suggests that BYI08330 is a major transformation product of spirotetramat in soil and water []. Studies have investigated the degradation rates and pathways of BYI08330 in these environments [, ].
Biological Effects
Some scientific research has investigated the potential biological effects of BYI08330 on non-target organisms, such as beneficial insects and aquatic life [, ].
- Hydrolysis: The glycosidic bond can be hydrolyzed by enzymes such as glycoside hydrolases, resulting in the release of beta-D-glucose and the corresponding aglycone.
- Oxidation: The methoxy group may be oxidized under strong oxidative conditions, potentially leading to the formation of phenolic compounds.
- Reduction: The ketone group in the spirocyclic structure can be reduced to form an alcohol.
Cis-3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro(4.5)dec-3-en-4-yl beta-D-glucopyranoside exhibits potential biological activities, particularly in relation to glucose metabolism. Its interaction with glucose transporters suggests a role in modulating glucose absorption, which could have implications for diabetes management. Additionally, compounds with similar structures have been studied for their anti-inflammatory and antioxidant activities.
The synthesis of Cis-3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro(4.5)dec-3-en-4-yl beta-D-glucopyranoside typically involves:
- Formation of the Spirocyclic Framework: This can be achieved through cyclization reactions involving appropriate precursors that contain both the azaspiro and carbonyl functionalities.
- Glycosylation: The final step involves the glycosylation of the spirocyclic intermediate with beta-D-glucose. This reaction often requires the use of activating agents such as trifluoromethanesulfonic anhydride or other glycosylating agents under acidic conditions.
The compound has potential applications in:
- Pharmaceuticals: Due to its possible effects on glucose metabolism and other biological activities, it may be developed as a therapeutic agent for metabolic disorders.
- Agriculture: Its structural features may lend it properties useful in plant protection or growth regulation.
Studies on the interactions of Cis-3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro(4.5)dec-3-en-4-yl beta-D-glucopyranoside with various biological targets are crucial for understanding its pharmacological profile. Preliminary studies suggest that it may interact with glucose transporters and enzymes involved in carbohydrate metabolism.
Cis-3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro(4.5)dec-3-en-4-yl beta-D-glucopyranoside can be compared with several related compounds:
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| Benzyl beta-D-glucopyranoside | Benzyl group | Modulates glucose absorption | Higher affinity for SGLT1 |
| Octyl beta-D-glucopyranoside | Octyl group | Surfactant properties | Unique hydrophobic character |
| Methyl beta-D-glucopyranoside | Methyl group | Experimental drug candidate | Lower molecular weight |
Each of these compounds shares similarities in their glucopyranoside structure but differs significantly in their substituents and resulting biological activities, highlighting the uniqueness of Cis-3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro(4.5)dec-3-en-4-yl beta-D-glucopyranoside due to its complex spirocyclic structure and specific functional groups.
XLogP3
UNII
GHS Hazard Statements
Pictograms

Environmental Hazard








